
3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom, an aminomethyl group, and a methyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the bromine atom may participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
3-(Aminomethyl)-5-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromo-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,5,12H2,1H3 |
InChI Key |
BQEUGYQDAFXUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=CC(=C2)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


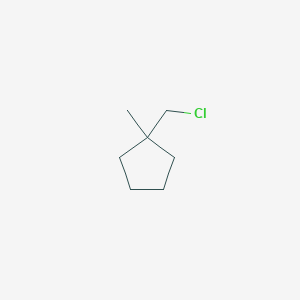
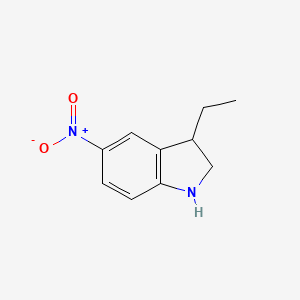
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
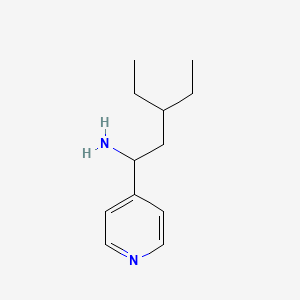
![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)
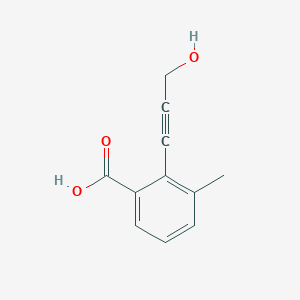
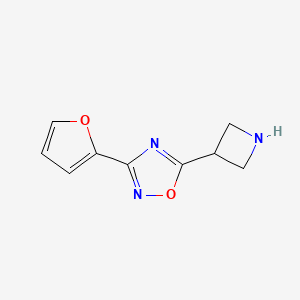
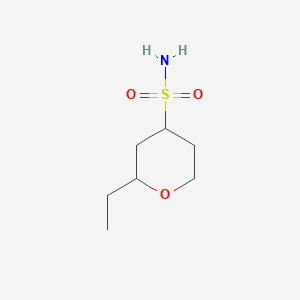
amine](/img/structure/B13243856.png)
